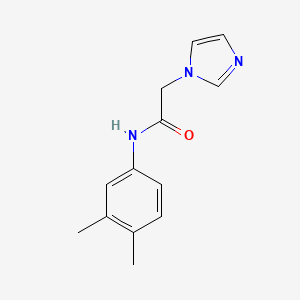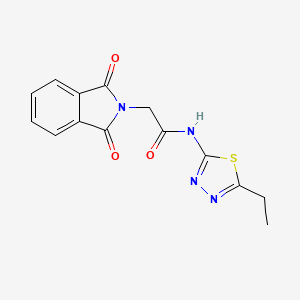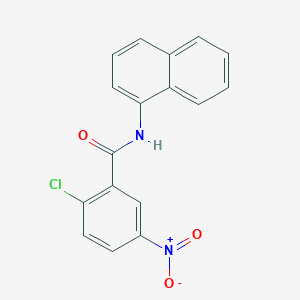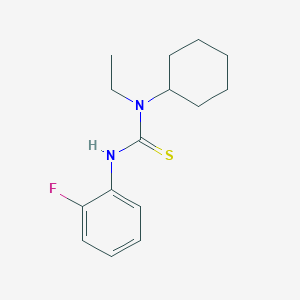![molecular formula C15H22N4O3 B5567406 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.16919058 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide have been synthesized and evaluated for their anticancer activity. For example, derivatives with modifications in the 1,3,4-oxadiazol ring have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
Research on compounds containing the 1,3,4-oxadiazol moiety, similar to the structure of interest, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing infectious diseases caused by bacteria and fungi (Sharma et al., 2014).
Corrosion Inhibition
Studies have also explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These compounds have been found to effectively inhibit corrosion, offering insights into their application in protecting metals from degradation (Ammal et al., 2018).
Synthetic Chemistry Applications
The structural framework of this compound lends itself to various synthetic applications. Compounds incorporating the 1,3,4-oxadiazole and isoxazole rings have been synthesized and studied for their potential in creating novel chemical entities with diverse biological activities. This highlights the role of such compounds as valuable intermediates in the development of new drugs and materials (Quan & Kurth, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of oxadiazole and isoxazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, material science, and more . Future research could explore the synthesis of new derivatives, their potential biological activity, and their physical and chemical properties.
Propriétés
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-5-13-16-17-14(21-13)9-19(6-2)15(20)12-8-11(18-22-12)7-10(3)4/h8,10H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBGTWPBWHDAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)
